molecular formula C24H19FN4OS B11497870 10-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

10-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one

Cat. No.: B11497870
M. Wt: 430.5 g/mol
InChI Key: UFRVFIRHMKZQEL-UHFFFAOYSA-N
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Description

10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is a complex organic compound that features a unique combination of fluorophenyl, triazole, and acridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE typically involves multiple steps, starting with the preparation of the triazole intermediate. The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a thiol or sulfide precursor.

The final step involves the coupling of the triazole intermediate with the acridinone moiety. This is usually achieved through a condensation reaction under acidic or basic conditions, often using a catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acridinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the triazole and acridinone moieties could contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-[(4-PHENYL-5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • 2-{[5-(2-FLUOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-[3-METHYL-3-(2,4,6-TRIMETHYLPHENYL)CYCLOBUTYL]ETHANONE

Uniqueness

10-[(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-9,10-DIHYDROACRIDIN-9-ONE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19FN4OS

Molecular Weight

430.5 g/mol

IUPAC Name

10-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]acridin-9-one

InChI

InChI=1S/C24H19FN4OS/c1-28-22(26-27-24(28)31-15-16-8-2-5-11-19(16)25)14-29-20-12-6-3-9-17(20)23(30)18-10-4-7-13-21(18)29/h2-13H,14-15H2,1H3

InChI Key

UFRVFIRHMKZQEL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2F)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

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